(2-(Dimethoxymethyl)-1-heptenyl)benzene

Übersicht

Beschreibung

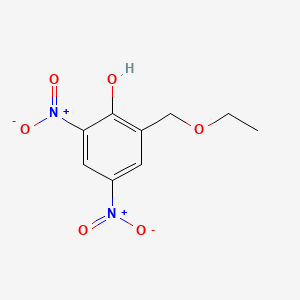

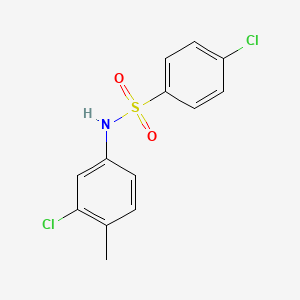

- “(2-(Dimethoxymethyl)-1-heptenyl)benzene” is a cyclic hydrocarbon with the chemical formula C~9~H~12~O~2~.

- It features a benzene ring with a substituent attached to it, consisting of a heptenyl group (a seven-carbon chain with a double bond) and two methoxy (-OCH~3~) groups.

Synthesis Analysis

- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore synthetic routes.

Molecular Structure Analysis

- The molecular formula suggests a benzene ring with the mentioned substituent.

- The structure likely involves resonance due to the aromatic nature of benzene.

Chemical Reactions Analysis

- Benzene undergoes electrophilic substitution reactions.

- Examples include nitration, sulphonation, halogenation, Friedel-Crafts alkylation, and acylation.

Physical And Chemical Properties Analysis

- Benzene is a colorless liquid with a characteristic aroma.

- It is immiscible with water but readily mixes with organic solvents.

- Combustion of benzene produces a sooty flame.

- Specific properties (e.g., boiling point, vapor pressure) can be found in safety data sheets.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzofuran Derivatives : A method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates involves using [2-(dimethoxymethyl)phenyl]lithiums generated from 1-bromo-2-(dimethoxymethyl)benzenes. This method offers efficient synthesis under mild conditions (Kobayashi et al., 2015).

Cyclization of Methyl-Substituted Heptenyl Radicals : Research shows that methyl-substituted 6-heptenyl radicals, related to the compound , undergo stereoselective cyclizations to form dimethylcyclohexanes and methylcycloheptane (Bailey & Longstaff, 2001).

Metalation of Benzene Derivatives : The metalation of 1,3-di(2-pyridyl)benzene with palladium(II) and platinum(II) shows diverse behavior, which might offer insights into the interactions of similar benzene derivatives with metal ions (Cárdenas et al., 1999).

Structural Studies of Benzene Derivatives : X-ray structural determination of 1,2-bis(pentaphenylphenyl)benzene and its derivatives provides insights into the conformation and racemization of similar benzene compounds (Nguyen et al., 2019).

Ionic Liquid-Benzene Mixtures : The study of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene can reveal the impact of benzene on the structure of ionic liquids, which may be relevant for understanding the behavior of related benzene compounds (Deetlefs et al., 2005).

Catalytic Properties in Benzene Hydrogenation : The use of platinum/silica catalysts in the hydrogenation of benzene and related reactions can offer insights into catalytic behaviors applicable to similar chemical structures (Bond et al., 1988).

Safety And Hazards

- Benzene is hazardous, affecting the eyes, skin, airway, nervous system, and lungs.

- It can cause blood cancers like leukemia.

- Proper handling and protective measures are crucial.

Zukünftige Richtungen

- Research on this compound could focus on its applications, potential derivatives, and environmental impact.

Eigenschaften

IUPAC Name |

[(E)-2-(dimethoxymethyl)hept-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-5-7-12-15(16(17-2)18-3)13-14-10-8-6-9-11-14/h6,8-11,13,16H,4-5,7,12H2,1-3H3/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHZKUPVENJLAW-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost colourless to pale yellow, floral odour reminiscent of jasmine | |

| Record name | alpha-Amylcinnamaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/701/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | alpha-Amylcinnamaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/701/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954-0.963 | |

| Record name | alpha-Amylcinnamaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/701/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

(2-(Dimethoxymethyl)-1-heptenyl)benzene | |

CAS RN |

91-87-2 | |

| Record name | alpha-Amylcinnamaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(dimethoxymethyl)-1-hepten-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-(dimethoxymethyl)-1-heptenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)

![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)

![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)

![N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide](/img/structure/B1605657.png)

![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)